molecular formula C14H19N3O4S B2739776 N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide CAS No. 1105682-49-2

N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide

Cat. No.: B2739776
CAS No.: 1105682-49-2
M. Wt: 325.38
InChI Key: DILLKVJXFYHCDJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide is a chemical compound for research applications. This molecule incorporates a piperazine scaffold and a benzenesulfonamide group. Sulfonamide functional groups are known to be pharmacologically significant, particularly as inhibitors of enzymes like carbonic anhydrase and dihydropteroate synthetase . Sulfonamides (SN) represent a major class of synthetic antimicrobial agents and are also investigated for a diverse range of other activities, including potential applications in diuresis, hypoglycemia, and inflammation . The presence of the N,N-dimethylsulfonamide moiety and the 3-oxopiperazine ring system in this compound suggests potential for unique interaction with biological targets, making it a candidate for investigation in medicinal chemistry and drug discovery programs. Researchers may utilize this reagent as a building block or as a core structure for developing novel enzyme inhibitors. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-10-13(18)15-8-9-17(10)14(19)11-4-6-12(7-5-11)22(20,21)16(2)3/h4-7,10H,8-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILLKVJXFYHCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Industrial methods often focus on optimizing reaction times, temperatures, and the use of catalysts to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DMSO can lead to the formation of sulfonyl oxoacetimides .

Scientific Research Applications

N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of biologically active molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its structural features, it is explored as a potential drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Chemical Structure :

  • Core scaffold : Benzene-sulfonamide substituted with a 2-methyl-3-oxopiperazine moiety via a carbonyl linker.
  • Key features: N,N-Dimethyl groups: Enhance lipophilicity and metabolic stability .

Synthesis :
While direct synthesis details are absent in the provided evidence, analogous compounds (e.g., piperazine-carboxamide derivatives) are synthesized via coupling reactions using reagents like HCTU or DCC, followed by purification via column chromatography .

Comparison with Structural Analogues

Structural Features and Substituent Effects

Compound Name Key Structural Differences vs. Target Compound Molecular Weight (g/mol) Evidence ID
N-[2,6-Dimethyl-3-(4-Methylpiperazine-1-Sulfonyl)Phenyl]-N,4-Dimethylbenzenesulfonamide Sulfonyl linker instead of carbonyl; 4-methylpiperazine substituent 433.56
N-(4-Butylphenyl)-3-(4-(2-Chlorophenyl)Piperazine-1-Carbonyl)-4-Methylbenzenesulfonamide 2-Chlorophenyl on piperazine; butylphenyl sulfonamide substituent 526.10
4-(3-(2-Fluoro-3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]Oxazin-4-Yl)Propanoyl)-N-Phenylpiperazine-1-Carboxamide Fluorinated benzooxazinone scaffold; phenylcarboxamide group 410.18
(S)-4-[4-(Benzenesulfonyl)-3-Benzylpiperazine-1-Carbonyl]Benzene-1-Sulfonamide Benzyl and benzenesulfonyl substituents on piperazine 438.12

Key Observations :

  • Linker Type : Carbonyl-linked compounds (target, ) may exhibit stronger electronic conjugation than sulfonyl-linked analogues (), affecting binding affinity.
  • Substituents on Piperazine : Fluorinated or chlorinated groups () enhance polarity and receptor interaction but may reduce metabolic stability compared to the target’s 2-methyl group.

Structure-Activity Relationship (SAR) Trends

  • Piperazine Modifications :
    • 3-Oxopiperazine (target, ): The ketone group improves hydrogen-bond acceptor capacity, critical for target engagement in enzyme inhibition.
    • Fluorinated Analogues (): Fluorine atoms enhance electronegativity, improving membrane permeability but increasing synthetic complexity.
  • Sulfonamide Substitutions :
    • N,N-Dimethyl groups (target, ): Balance lipophilicity and solubility, avoiding extreme hydrophobicity seen in butylphenyl derivatives ().
  • Heterocyclic Scaffolds: Benzooxazinone/Thiazinone Moieties (): Broaden π-π stacking interactions but introduce synthetic challenges (e.g., multi-step oxidations).

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-[2,6-Dimethyl-3-(4-Methylpiperazine-1-Sulfonyl)Phenyl]-N,4-Dimethylbenzenesulfonamide 4-(3-(2-Fluoro-3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]Oxazin-4-Yl)Propanoyl)-N-Phenylpiperazine-1-Carboxamide
LogP (Predicted) ~2.1 (moderate lipophilicity) ~2.5 (higher due to sulfonyl group) ~1.8 (lower due to polar fluorine and carboxamide)
Hydrogen Bond Donors 1 (NH of piperazine) 1 2 (NH of piperazine and carboxamide)
Solubility Moderate (DMF/water miscible) Low (requires organic solvents) High (polar substituents enhance aqueous solubility)

Metabolic Stability :

  • The target’s 2-methyl group likely reduces oxidative metabolism compared to unsubstituted piperazines (e.g., ).

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